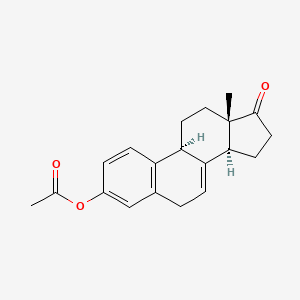

3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate

Description

Historical Context and Discovery

Estrone acetate emerged as a derivative following the isolation of estrone itself, which was first identified in 1929 by Adolf Butenandt and Edward Doisy. The synthesis of estrone esters, including estrone acetate, gained traction in the mid-20th century as researchers sought to improve the pharmacokinetic properties of natural estrogens. Early work focused on esterification to enhance lipophilicity and prolong hormonal activity, with estrone acetate being among the first estrogen esters evaluated for therapeutic potential.

Classification and Nomenclature

IUPAC Nomenclature and Structure

The IUPAC name [(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate reflects its steroidal framework and acetyl modification. Key structural features include:

Significance in Steroid Chemistry

Estrone acetate occupies a critical niche in steroid chemistry due to its role as a prodrug of estrone. The acetyl group enhances metabolic stability, delaying hepatic degradation and enabling sustained release of active estrone via esterase-mediated hydrolysis. Key applications include:

- Research Tool : Used to study estrogen receptor interactions and metabolic pathways.

- Synthetic Intermediate : Serves as a precursor in the synthesis of more complex estrogen derivatives.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 254.5°C (estrone base) | |

| LogP (Partition Coefficient) | 3.2 (predicted) | |

| XLogP3 | 3.2 |

Position Within Estrogen Derivative Classification

Estrone acetate belongs to the estrogen ester subclass, characterized by esterified hydroxyl groups that modulate bioavailability. Compared to other estrogen derivatives:

- Natural Estrogens : Estrone acetate is less potent than estradiol but serves as a reservoir for endogenous estrone.

- Synthetic Esters : Shares functional similarities with estradiol valerate and estradiol cypionate but differs in parent hormone and metabolic half-life.

Structural Comparison to Related Estrogens :

- Estrone : Lacks the 3-acetate group, leading to faster clearance.

- Estradiol Acetate : Features a 17β-hydroxyl group instead of a ketone, enhancing receptor affinity.

This compound’s unique profile underscores its utility in both academic and industrial contexts, bridging natural hormone biochemistry and synthetic medicinal chemistry.

Properties

IUPAC Name |

[(9S,13S,14S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4-6,11,16,18H,3,7-10H2,1-2H3/t16-,18+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXQAPGFWYIOGN-KPFFTGBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3=CC2)CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H](C3=CC2)CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195681 | |

| Record name | 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43085-97-8 | |

| Record name | Equilin, acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43085-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043085978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material and Initial Functional Group Protection

- Starting Material: Estrone or 3-hydroxyestra-1,3,5(10)-trien-17-one derivatives are commonly used as precursors.

- Protection: The phenolic 3-hydroxy group is often protected by acetylation or benzoylation to prevent unwanted side reactions during oxidation steps.

- For example, estrone’s 3-hydroxy group can be acetylated using acetic anhydride in the presence of a base or acid catalyst to yield the 3-acetate intermediate.

Formation of the Tetraene System

- The key step is the introduction of the additional double bond at the 7-position to convert the triene system into a tetraene.

- This is achieved by selective oxidation and dehydrogenation reactions.

- Oxidizing agents such as phenyltrimethylammonium tribromide have been used effectively to brominate the steroid nucleus at specific positions, followed by debromination and hydrolysis to yield the tetraene structure.

- Alternative methods include the use of lithium aluminum hydride reductions followed by Jones oxidation to manipulate hydroxyl and ketone groups, facilitating the formation of conjugated double bonds.

Acetylation of the 3-Hydroxy Group

- After establishing the tetraene and ketone functionalities, the free 3-hydroxy group is acetylated to form the acetate ester.

- This step typically involves treatment with acetic anhydride or acetyl chloride under mild conditions to avoid degradation of the sensitive tetraene system.

- Enol acetylation (enol esterification) is a common approach for 1,4,6-trien-3-ones, which are structurally related to the target compound, indicating the applicability of similar acetylation chemistry.

Purification and Characterization

- The crude product is purified by chromatographic techniques such as silica gel column chromatography using ethyl acetate/benzene mixtures as eluents.

- Purity is confirmed by liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (1H NMR, 13C NMR), and elemental analysis.

- The final product typically achieves purity levels above 99%, suitable for pharmaceutical intermediate use.

Summary Table of Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Protection of 3-hydroxy group | Acetic anhydride, base/acid catalyst | Formation of 3-acetate protected intermediate |

| 2 | Bromination at 7-position | Phenyltrimethylammonium tribromide | Selective bromination facilitating tetraene formation |

| 3 | Debromination and hydrolysis | Reductive conditions, aqueous work-up | Formation of tetraene system |

| 4 | Oxidation and dehydrogenation | Jones oxidation, lithium aluminum hydride | Conversion to 17-ketone and conjugated tetraene |

| 5 | Acetylation of free 3-hydroxy group | Acetic anhydride or acetyl chloride | Formation of 3-acetate ester |

| 6 | Purification | Silica gel chromatography (ethyl acetate/benzene) | High purity product (>99%) |

| 7 | Characterization | LC-MS, 1H NMR, 13C NMR, elemental analysis | Confirmation of structure and purity |

Research Findings and Yields

- A recent study reported a synthetic route starting from estrone with a total yield of approximately 65% for the intermediate 3-hydroxyestra-1,3,5(10),15-tetraen-17-one, which is structurally close to the target compound.

- The purification process yielded a product purity of 99.8% as confirmed by LC-MS.

- The use of phenyltrimethylammonium tribromide as a brominating agent was found optimal after extensive screening of reagents and conditions.

- Earlier methods involving lithium aluminum hydride reductions and Jones oxidation steps demonstrated about 55% overall efficiency in related steroid syntheses.

- Enol acetylation methods for similar 1,4,6-trien-3-ones have been well documented, supporting the acetylation step in the preparation of this compound.

Chemical Reactions Analysis

Hydrolysis of the 3-Acetate Group

The acetyl group at position 3 undergoes hydrolysis under acidic or basic conditions to regenerate the free hydroxyl group. This reaction is critical for modifying the steroidal scaffold to access other derivatives:

Reactivity at the 17-Ketone Position

The 17-ketone group participates in nucleophilic additions and reductions:

- Oxime Formation :

- Reduction :

Modifications of the Conjugated Tetraene System

The Δ-tetraene system exhibits reactivity typical of conjugated dienes:

- Electrophilic Addition :

- Diels-Alder Reactions :

Sulfation at the 3-Hydroxyl Group

After hydrolysis of the acetate, the 3-hydroxy group can be sulfated for enhanced solubility or biological activity:

- Conditions : Reaction with sulfur trioxide-triethylamine complex (SO-TEA) in DMF .

- Product : 3-Sulfooxyestra-1,3,5(10),7-tetraen-17-one (sodium salt) .

Esterification and Etherification

The regenerated 3-hydroxy group can be modified further:

- Esterification :

- Etherification :

Oxidation Reactions

The Δ double bond in the B-ring is susceptible to oxidation:

- Epoxidation :

- Dihydroxylation :

Photochemical and Thermal Rearrangements

The conjugated tetraene system undergoes isomerization under specific conditions:

Scientific Research Applications

Pharmacological Applications

Hormonal Therapy

3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate is primarily used in hormone replacement therapy (HRT) for menopausal women. It helps alleviate symptoms such as hot flashes and osteoporosis by compensating for decreased estrogen levels. Research indicates that this compound can significantly improve quality of life in postmenopausal women by reducing the risk of osteoporosis and cardiovascular diseases associated with low estrogen levels .

Cancer Treatment

In oncology, this compound has been studied for its potential role in treating hormone-sensitive cancers, particularly breast cancer. It acts as an estrogen receptor modulator, influencing tumor growth and proliferation. Studies have demonstrated that it can inhibit the growth of estrogen-dependent tumors by blocking the action of endogenous estrogens .

Biochemical Research

Cell Signaling Studies

Researchers utilize this compound to investigate estrogen signaling pathways. Its ability to bind to estrogen receptors allows scientists to explore the molecular mechanisms underlying various physiological responses to estrogens. This research is crucial for understanding diseases linked to hormonal imbalances .

Metabolism Studies

The compound is also used in metabolic studies to evaluate how estrogens are processed in the body. Understanding its pharmacokinetics and metabolism can provide insights into its efficacy and safety profile when used therapeutically .

Material Science Applications

Polymer Development

In materials science, this compound has been investigated for its potential use in developing biocompatible polymers. These polymers can be utilized in drug delivery systems or as scaffolds for tissue engineering due to their favorable interaction with biological tissues .

Case Studies

Mechanism of Action

The mechanism of action of 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate involves its interaction with estrogen receptors. Upon binding to the receptor, the compound induces a conformational change that activates the receptor. This activation leads to the transcription of estrogen-responsive genes, which regulate various physiological processes, including cell growth and differentiation .

Comparison with Similar Compounds

Structural Features

The table below compares the structural attributes of 3-hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate with key analogs:

Key Observations :

- The 7,8 double bond in equilin derivatives distinguishes them from estrone, which lacks this feature. This structural difference impacts receptor binding affinity and metabolic stability .

- Esterification (e.g., acetate, benzoate) or sulfation at C3 modulates solubility: acetate and benzoate derivatives are more lipophilic, while sulfated forms (e.g., sodium equilin sulfate) are water-soluble .

Physicochemical Properties

Biological Activity

3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate is a synthetic derivative of estrone and plays a significant role in biological research and pharmaceutical applications. This compound is primarily studied for its estrogenic properties and potential therapeutic uses in hormone replacement therapy, osteoporosis treatment, and breast cancer management.

Chemical Structure and Properties

Molecular Formula: CHO

Molecular Weight: 310.4 g/mol

CAS Number: 43085-97-8

Chemical Structure:

- The compound features a hydroxyl group at the third position and an acetate group at the seventeenth position, which contributes to its unique biological activity compared to other estrogens.

The biological activity of this compound is primarily mediated through its interaction with estrogen receptors (ERs). Upon binding to these receptors, the compound induces conformational changes that activate the receptors, leading to the transcription of estrogen-responsive genes involved in various physiological processes such as:

- Cell growth

- Differentiation

- Regulation of reproductive functions

Estrogenic Activity

Research indicates that this compound exhibits significant estrogenic activity. It binds to estrogen receptors with varying affinities, influencing cellular responses in target tissues. Studies have shown that it can stimulate the proliferation of breast cancer cells in vitro, suggesting a potential role in cancer biology.

Therapeutic Applications

-

Hormone Replacement Therapy (HRT):

- Used to alleviate menopausal symptoms by compensating for decreased estrogen levels.

- Potential to improve bone density and reduce osteoporosis risk.

-

Breast Cancer Treatment:

- Investigated for its dual role as both an estrogen agonist and antagonist, depending on the tissue context.

- Ongoing studies focus on its efficacy in hormone-sensitive breast cancer treatments.

In Vitro Studies

A variety of in vitro studies have been conducted to assess the effects of this compound on cell lines:

In Vivo Studies

Animal models have also been employed to evaluate the pharmacokinetics and biological effects:

- Osteoporosis Models: Demonstrated increased bone density in ovariectomized rats treated with the compound.

- Tumor Growth Studies: Evaluated its effect on tumor growth in xenograft models of breast cancer.

Comparative Analysis with Similar Compounds

A comparison with related compounds highlights the unique properties of this compound:

| Compound | Estrogenic Activity | Therapeutic Use |

|---|---|---|

| Estrone | Moderate | HRT |

| Estradiol | High | HRT, Cancer |

| This compound | High | HRT, Cancer |

Q & A

Q. Q1. What are the recommended analytical methods for confirming the purity and structural integrity of 3-hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate in synthetic batches?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) and mass spectrometry (LC-MS) are standard for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, focusing on key signals:

- ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm for tetraene system) and acetate methyl protons (δ 2.0–2.1 ppm).

- ¹³C NMR : Carbonyl signals at δ 170–175 ppm (acetate) and δ 200–210 ppm (17-keto group).

Reference standards (e.g., Equilin derivatives) should align with pharmacopeial guidelines (ISO 17025/17034) .

Q. Q2. How can researchers mitigate decomposition risks during storage and handling of this compound?

Methodological Answer: Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent oxidation and photodegradation. Monitor for acrid fumes (indicative of thermal decomposition) using gas chromatography-mass spectrometry (GC-MS). Safety protocols must align with IARC guidelines for handling potential carcinogens .

Advanced Research Questions

Q. Q3. How should contradictory toxicity data (e.g., tumorigenic vs. non-tumorigenic outcomes) be interpreted in preclinical studies?

Methodological Answer: Discrepancies often arise from dosage, exposure duration, or model systems. For example:

- Tumorigenicity : Observed at 148 mg/kg (37-week subcutaneous exposure in mice) .

- Non-tumorigenic thresholds : Lower doses (<42 mg/kg) in shorter studies .

Researchers should use dose-response modeling and species-specific metabolic profiling to contextualize risks. Prioritize in vitro estrogen receptor (ER) binding assays to assess hormonal activity as a confounding factor .

Q. Q4. What synthetic strategies are optimal for introducing the 3-acetate group while preserving the tetraene system?

Methodological Answer: Acetylation of the 3-hydroxy precursor (Equilin) using acetic anhydride in pyridine at 0–5°C minimizes side reactions. Purification via recrystallization from ethyl acetate yields >98% purity. Monitor for diastereomer formation using chiral HPLC if stereochemical integrity is critical .

Q. Q5. How can researchers differentiate between sulfate conjugates (e.g., sodium equilin sulfate) and the parent compound in metabolite profiling?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with negative ion mode detects sulfate adducts ([M–H]⁻ at m/z 371.43). Compare retention times against synthesized standards (e.g., sodium equilin sulfate, CAS 16680-47-0) . Enzymatic hydrolysis (sulfatase treatment) followed by LC-MS confirms metabolite identity .

Experimental Design & Data Analysis

Q. Q6. What in vitro models are appropriate for studying the estrogenic activity of this compound and its metabolites?

Methodological Answer: Use ERα/ERβ-transfected cell lines (e.g., MCF-7) with luciferase reporters to quantify transcriptional activation. Compare potency to estradiol (E2) and estrone (E1). Include equilin sodium sulfate (CAS 16680-47-0) as a metabolite control . Dose-response curves should span 1 nM–10 μM to capture low-dose effects .

Q. Q7. How should researchers address discrepancies in reported melting points (e.g., 238–240°C vs. 256–262°C)?

Methodological Answer: Variations arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to characterize thermal behavior. Recrystallize from ethyl acetate (mp 238–240°C) or methanol (mp 256–262°C) and validate purity via HPLC .

Safety & Regulatory Considerations

Q. Q8. What are the critical parameters for designing carcinogenicity studies compliant with IARC/NTP guidelines?

Methodological Answer:

- Species : Use two rodent models (e.g., Sprague-Dawley rats, CD-1 mice).

- Dosage : Include a high dose near the maximum tolerated dose (MTD) and a low dose reflecting human exposure.

- Endpoints : Monitor for reproductive tract tumors and hormonal imbalances. Reference NTP’s 12th Report on Carcinogens for sodium equilin sulfate as a confirmed carcinogen .

Structural & Mechanistic Studies

Q. Q9. Which spectroscopic techniques are most reliable for distinguishing 3-acetate derivatives from other estrogenic analogs (e.g., estrone benzoate)?

Methodological Answer:

- FT-IR : Acetate C=O stretch at 1740–1760 cm⁻¹ vs. benzoate C=O at 1710–1730 cm⁻¹.

- ¹³C NMR : Benzoate carbonyl at δ 165–168 ppm vs. acetate at δ 170–175 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.